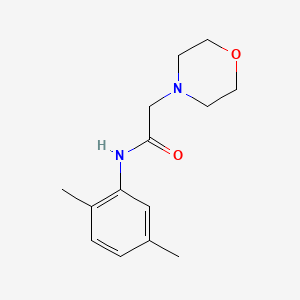

![molecular formula C15H15N3O3 B5507134 5-(2-hydroxyethyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5507134.png)

5-(2-hydroxyethyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Introduction This compound belongs to the class of pyrazolopyridine diones, which are known for their varied pharmacological activities. The structure and reactivity of such compounds make them significant in the field of medicinal chemistry and material science.

Synthesis Analysis The synthesis of related pyrazolopyridine derivatives typically involves multi-component reactions, often incorporating elements like amino pyrazolones or carbonyl compounds under conditions that may involve catalysts or specific reagents (Zahedifar, Razavi, & Sheibani, 2016). Ultrasound-promoted syntheses have also been reported for efficiency in forming fused polycyclic structures, providing high yields in short times (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).

Molecular Structure Analysis The molecular structure of pyrazolopyridine derivatives is often confirmed through various spectroscopic techniques such as IR, NMR, and X-ray crystallography. Theoretical studies like Density Functional Theory (DFT) are also employed to understand the structural conformations and stability (Halim & Ibrahim, 2022).

Chemical Reactions and Properties These compounds can participate in various chemical reactions, including nucleophilic substitutions and ring-closure reactions, leading to a wide range of derivatives with potential biological activities. Their reactivity can be attributed to the functional groups present in the pyrazolopyridine core (Schweizer, Cao, Rheingold, & Bruch, 1993).

Physical Properties Analysis The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the compound's stability and suitability for further application. These properties are often determined through thermal analysis and crystallography studies (El-Menyawy, Zedan, & Nawar, 2019).

Chemical Properties Analysis The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are influenced by the compound's molecular structure. Studies involving NMR and IR spectroscopy provide insights into the electron distribution and functional group behavior of these molecules (Bahgat, Jasem, & El‐Emary, 2009).

Aplicaciones Científicas De Investigación

Synthesis Techniques and Applications

A notable study demonstrated the use of ultrasound-promoted synthesis for creating fused polycyclic pyrazolopyridines, showcasing a rapid and efficient method that yields products in short times and high efficiency. This technique highlights the chemical's potential in facilitating complex organic syntheses (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).

Heterocyclic Compound Development

Research into pyrimidine and pyrazolone derivatives reveals the compound's role in developing novel heterocyclic structures, contributing to the medicinal chemistry field by synthesizing structures with potential biological activities. For example, a study explored the synthesis and structure evaluation of pyrimidine L-2′-deoxyribonucleosides, despite showing no significant activity against certain viruses, indicating the chemical's utility in nucleoside modification (Amer, Senior, & Fan, 2012).

Material Science and Optical Properties

The compound's derivatives have been investigated for their thermal stability and optical properties, showing potential for use in material science, particularly in developing semiconducting materials and devices. One study synthesized pyrazolopyridine derivatives and characterized their thermal and optical properties, suggesting their applicability in photovoltaic devices (El-Menyawy, Zedan, & Nawar, 2019).

Green Chemistry and Catalysis

In green chemistry, L-proline-catalyzed synthesis of complex heterocyclic ortho-quinones from pyrazolopyridine derivatives highlights an environmentally friendly approach to synthesizing structurally complex molecules, offering insights into sustainable catalytic methods (Rajesh, Bala, Perumal, & Menéndez, 2011).

Antioxidant and Cytotoxic Activities

Compounds derived from pyrazolopyridines, such as phelligridins, have shown antioxidant and cytotoxic activities, suggesting their potential in developing therapeutic agents. Research on phelligridins C-F isolated from the fungus Phellinus igniarius indicates these compounds' ability to inhibit cancer cell lines, showcasing the chemical's relevance in discovering new anticancer agents (Mo, Wang, Zhou, Yang, Li, Chen, & Shi, 2004).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(2-hydroxyethyl)-6-methyl-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-9-11(7-8-19)13(20)12-14(16-9)17-18(15(12)21)10-5-3-2-4-6-10/h2-6,19H,7-8H2,1H3,(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKLOEQMNBAQLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)NN(C2=O)C3=CC=CC=C3)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonothioyl]aniline](/img/structure/B5507057.png)

![1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5507074.png)

![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5507083.png)

![4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5507086.png)

![4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(3-methylphenyl)-1,3-thiazol-2-amine](/img/structure/B5507096.png)

![N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide](/img/structure/B5507102.png)

![4-{4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-5,6-dimethylpyrimidine](/img/structure/B5507107.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5507113.png)

![2-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-indole](/img/structure/B5507121.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5507124.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzenesulfonamide](/img/structure/B5507139.png)

![7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5507147.png)